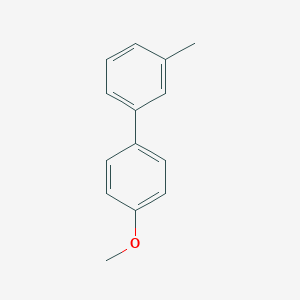

4-Methoxy-3'-methylbiphenyl

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-methoxy-4-(3-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEFXSPLFJLFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374855 | |

| Record name | 4-Methoxy-3'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17171-17-4 | |

| Record name | 4-Methoxy-3'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Position of Biphenyl Architectures in Organic Chemistry and Materials Science

Biphenyl (B1667301) structures are fundamental building blocks in the synthesis of a wide range of organic compounds. wikipedia.orgrsc.org Their utility spans from being intermediates in the production of polymers, emulsifiers, and crop protection products to forming the core of advanced materials. wikipedia.org In materials science, the biphenyl moiety is integral to the development of liquid crystals, with specific cyanobiphenyls being commercially significant in liquid crystal displays (LCDs). wikipedia.org The inherent rigidity and planarity of the biphenyl system, combined with the potential for controlled functionalization, make it an ideal candidate for creating materials with tailored optical and electronic properties, such as fluorescent layers in organic light-emitting diodes (OLEDs). rsc.orgajgreenchem.com

The Significance of Substituted Biphenyls As Research Objects

The true versatility of the biphenyl (B1667301) scaffold is unlocked through substitution. Attaching different functional groups to the phenyl rings dramatically alters the molecule's physical, chemical, and biological properties. ontosight.ai This principle is the foundation of their widespread use in medicinal chemistry, where substituted biphenyls are found in the structures of numerous drugs, including anti-inflammatory agents like diflunisal (B1670566) and antihypertensives like telmisartan. wikipedia.orgrsc.org The specific placement of substituents can lead to unique phenomena such as atropisomerism, where rotation around the biphenyl single bond is hindered, resulting in chiral isomers. acs.org This structural feature is of particular importance in the design of chiral ligands and catalysts for asymmetric synthesis. arabjchem.org The ability to fine-tune properties through substitution makes these compounds prime objects for structure-activity relationship (SAR) studies, which are crucial for drug discovery and the development of novel functional materials. ontosight.aiacs.org

Scope and Research Imperatives for 4 Methoxy 3 Methylbiphenyl and Analogues

Catalytic Cross-Coupling Approaches for Biphenyl (B1667301) Formation

The formation of the C-C bond between two aryl rings is most effectively achieved through catalytic cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has become a cornerstone of modern organic synthesis for its versatility and functional group tolerance. libretexts.orgmdpi.com

Copper-Mediated Cross-Coupling Reactions: Ullmann and Related Processes

The Ullmann reaction, first reported in 1901, is a classical method for synthesizing symmetrical and unsymmetrical biphenyls through the copper-mediated coupling of aryl halides. smolecule.com While it has been largely superseded by the more versatile Suzuki-Miyaura coupling, the Ullmann reaction remains a viable method, particularly for specific applications. smolecule.com The reaction typically requires high temperatures (often exceeding 200°C) and an excess of copper powder. smolecule.com

Modifications to the classical Ullmann reaction have been developed to improve its efficiency and scope. For example, the use of palladium as a catalyst in an Ullmann-type reaction has been reported for the synthesis of biaryls under milder conditions. rsc.org In the synthesis of methoxy-methylbiphenyls, the Ullmann reaction could involve the coupling of an iodo- or bromo-anisole with a methyl-substituted aryl halide in the presence of copper. orgsyn.org However, compared to the Suzuki-Miyaura coupling, the Ullmann reaction generally requires harsher conditions and may offer lower yields and functional group tolerance. smolecule.com

Kumada Cross-Coupling: Nickel and Palladium Catalyst Systems

The Kumada cross-coupling reaction, a pioneering method in carbon-carbon bond formation, utilizes Grignard reagents and organic halides in the presence of nickel or palladium catalysts. organic-chemistry.orgwikipedia.org This reaction is a cost-effective and valuable technique for synthesizing unsymmetrical biaryls, including this compound. organic-chemistry.org The choice between nickel and palladium catalysts can influence reaction efficiency and is often dictated by the reactivity of the substrates and economic considerations. Nickel catalysts are frequently preferred due to their lower cost and reduced toxicity compared to palladium. rsc.org Moreover, aryl chlorides, which are less expensive than the corresponding bromides and iodides, are often suitable partners in nickel-catalyzed Kumada couplings. rsc.org

A notable example of this methodology is the synthesis of 4'-methoxy-2-methyl-biphenyl, a related methoxy-methylbiphenyl system. The reaction of (methoxyphenyl)magnesium bromide with chloromethylbenzene proceeds in the presence of a nickel complex in tetrahydrofuran (B95107) (THF) to afford the product in an 87% yield. rsc.org When a palladium catalyst is employed under similar conditions, the yield increases to 94%, demonstrating the potential for catalyst-dependent optimization. rsc.org

The general mechanism for the Kumada coupling involves the oxidative addition of the organic halide to the low-valent metal catalyst (Ni(0) or Pd(0)), followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the biphenyl product and regenerate the active catalyst. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

| (Methoxyphenyl)magnesium bromide | Chloromethylbenzene | Nickel complex/THF | 4'-Methoxy-2-methyl-biphenyl | 87 |

| (Methoxyphenyl)magnesium bromide | Chloromethylbenzene | Palladium catalyst/THF | 4'-Methoxy-2-methyl-biphenyl | 94 |

Stille Cross-Coupling: Mechanistic Pathways and Applications

The Stille cross-coupling reaction is a versatile and widely used method for constructing C-C bonds, particularly for the synthesis of complex biaryl systems. orgsyn.org It involves the palladium-catalyzed reaction of an organotin compound with an organic halide or pseudohalide. rsc.orgwikipedia.org A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture, as well as their tolerance of a wide array of functional groups. orgsyn.orgnih.gov

The mechanistic pathway of the Stille coupling proceeds through a catalytic cycle involving three primary steps: rsc.orgwikipedia.org

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex. rsc.org

Transmetalation: The organotin reagent transfers its organic group to the Pd(II) complex, displacing the halide. rsc.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the biphenyl product and regenerating the Pd(0) catalyst. rsc.org

Recent advancements in ligand design, particularly the development of electron-rich and bulky phosphine (B1218219) and carbene ligands, have significantly expanded the scope and utility of the Stille reaction. orgsyn.org These advanced catalyst systems allow for milder reaction conditions and the use of less reactive coupling partners, such as aryl chlorides. orgsyn.org For instance, the synthesis of 4-methoxy-4'-nitrobiphenyl, a related methoxy-substituted biphenyl, has been a subject of study, with modern methods offering improved efficiency. orgsyn.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Key Feature |

| Organotin Reagent | Aryl Halide/Triflate | Palladium/Ligand | Functional group tolerance |

| Stannyl Tyrosine Derivative | 7-Iodoisatin | Palladium catalyst | Application in natural product synthesis |

Negishi Coupling and Other Organometallic Approaches

The Negishi cross-coupling reaction provides a powerful and selective method for the formation of C-C bonds, particularly for unsymmetrical biaryls. rsc.orgrsc.org This reaction employs organozinc reagents, which are coupled with organic halides in the presence of a nickel or palladium catalyst. rsc.orgrsc.org A key advantage of the Negishi reaction is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions compared to other cross-coupling methods. organic-chemistry.org

The synthesis of biphenyl derivatives via Negishi coupling has been demonstrated with high efficiency. For example, the reaction of aryl zinc chlorides with haloarenes catalyzed by Ni(acac)₂/PPh₃ can produce biphenyls in good yields. rsc.org Microwave irradiation in the presence of a heterogeneous nickel catalyst on charcoal has also been shown to afford biphenyls in yields ranging from 75-95%. rsc.org The mechanism involves oxidative addition of the aryl halide to the metal center, transmetalation with the organozinc reagent, and reductive elimination to form the final product. rsc.org

Beyond the classic Negishi protocol, other organometallic approaches have been developed. For instance, the coupling of iodosubstituted bi-aryls with alkyl zinc reagents has been utilized in the synthesis of biphenyl-linked amino acids. rsc.org This highlights the versatility of organozinc reagents in constructing complex molecular architectures.

| Organometallic Reagent | Electrophile | Catalyst | Product Type |

| Aryl Zinc Chloride | Haloarene | Ni(acac)₂/PPh₃ | Biphenyl Derivative |

| Cyanophenyl Zinc Bromide | o-Iodobenzoate | Pd(dba)₂/tfp | Biphenyl Derivative |

| Iodosubstituted Bi-aryl | Alkyl Zinc Reagent | Not specified | Biphenyl-linked Amino Acid |

Emerging and Complementary Biphenyl Synthesis Strategies

Direct Arylation Reactions: Radical-Mediated and Transition Metal-Catalyzed Pathways

Direct arylation reactions have emerged as a more atom- and step-economical alternative to traditional cross-coupling methods for biphenyl synthesis. researchgate.netnih.gov These reactions form a C-C bond by directly coupling an aryl C-H bond with an aryl halide, circumventing the need for pre-functionalized organometallic reagents. nih.gov Both radical-mediated and transition metal-catalyzed pathways have been explored.

Transition metal-catalyzed direct arylation, most commonly employing palladium, has seen significant progress. researchgate.net Catalyst systems have been developed that facilitate both intramolecular and intermolecular direct arylations. For instance, the reaction of p-iodoanisole with benzene (B151609), using a copper(I) catalyst, has been shown to produce 4-methoxybiphenyl (B1664174). beilstein-journals.org This demonstrates the potential for synthesizing methoxy-substituted biphenyls via this route. The catalytic cycle typically involves C-H bond activation of the arene, followed by coupling with the aryl halide. acs.org

Radical-mediated pathways offer an alternative approach. For example, the photochemical irradiation of aryl diazonium trifluoroacetates can generate an aryl radical, which then undergoes direct C-H arylation with an arene to form the biphenyl product without the need for a metal catalyst. researchgate.net

Wurtz-Fittig Coupling and Free Radical Mechanisms

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal to form substituted aromatic compounds. nih.govwikipedia.org While primarily used for the alkylation of aryl halides, this reaction can also be adapted for the synthesis of biphenyl compounds, particularly with the use of ultrasound. wikipedia.orgunacademy.com

The mechanism of the Wurtz-Fittig reaction is thought to proceed via a free radical pathway. nih.goviitk.ac.in This involves three main steps: dehalogenation of the aryl halide by sodium to form an aryl radical, diffusion of these radicals, and finally, the coupling of two aryl radicals to afford the biphenyl derivative. nih.gov An alternative proposed mechanism involves the formation of an organosodium intermediate. wikipedia.orgpatnawomenscollege.in

A significant drawback of the Wurtz-Fittig reaction is the potential for side reactions, which can limit its applicability in large-scale manufacturing. unacademy.com However, it remains a useful method for laboratory-scale synthesis of certain substituted aromatic compounds. unacademy.com

C-H Activation for Direct Functionalization of Aromatic Systems

Direct C-H activation has become a transformative strategy in organic synthesis, allowing for the direct functionalization of aromatic systems without the need for pre-installed activating groups. nih.govresearchgate.netsnnu.edu.cn This approach offers significant advantages in terms of atom and step economy. researchgate.net In the context of biphenyl synthesis, C-H activation enables the direct coupling of two aromatic rings.

Palladium catalysis has been instrumental in the development of C-H activation methodologies for biphenyl synthesis. researchgate.net For example, a palladium catalyst supported on graphene oxide has been used for the C-H bond activation of benzene, leading to the formation of biphenyl. researchgate.net The reaction typically proceeds in the presence of an oxidant and an acid, with the palladium species cycling between different oxidation states. researchgate.net

A significant challenge in C-H activation is controlling the regioselectivity of the functionalization. researchgate.net To address this, directing groups are often employed to guide the catalyst to a specific C-H bond. nih.govresearchgate.net Research is ongoing to develop more efficient and selective C-H activation methods for the synthesis of complex biaryl compounds like this compound. nih.gov

Mechanistic Models of C-H Bond Cleavage and Functionalization

The cleavage of an inert C-H bond is the pivotal step in these synthetic strategies and is generally understood to proceed through several key mechanistic models. The most prominent among these for palladium-catalyzed reactions are the Concerted Metalation-Deprotonation (CMD) and the Ambiphilic Metal-Ligand Assistance (AMLA) pathways. nih.gov

In the Concerted Metalation-Deprotonation (CMD) mechanism, the C-H bond cleavage occurs in a single, concerted step involving the metal center and a ligand that acts as an internal base. For the synthesis of a methoxy-methylbiphenyl, this would involve the palladium catalyst coordinating to one of the aromatic rings, followed by a ligand on the palladium abstracting a proton while the palladium simultaneously forms a bond with the carbon. The nature of the ligand and the electronic properties of the aromatic ring significantly influence the energetics of this pathway. acs.org

The Ambiphilic Metal-Ligand Assistance (AMLA) model, on the other hand, involves a more pronounced role for the ligand, which not only accepts the proton but also interacts with the metal center, stabilizing the transition state. This model is particularly relevant when the ligand has both a basic site and an acidic (or electrophilic) site. nih.gov

These mechanistic models provide a framework for understanding how different reaction parameters, such as the choice of catalyst, ligand, and solvent, can be tuned to optimize the synthesis of specific biphenyls like this compound. The lack of a significant kinetic isotope effect in some Pd-catalyzed C-H arylations suggests that the C-H bond cleavage may occur after the rate-determining step of the reaction. nih.gov

Directed C-H Activation and Directing Group Influence

To achieve regioselectivity in C-H activation, the use of directing groups is a paramount strategy. nih.gov A directing group is a functional group on one of the substrates that coordinates to the transition metal catalyst, bringing it into close proximity to a specific C-H bond and thereby favoring its activation over others. dmaiti.comacs.org

In the context of synthesizing this compound, a directing group could be placed on either the anisole (B1667542) or toluene (B28343) precursor. For instance, a pyridine (B92270) or a related nitrogen-containing heterocycle attached to the anisole ring would direct the palladium catalyst to the ortho C-H bond, facilitating its coupling with 3-methylphenylboronic acid (in a Suzuki-type C-H activation) or another suitable coupling partner. rsc.org The directing group ensures that the C-H activation occurs at the desired position, preventing the formation of isomeric biphenyl products. nih.gov

The influence of the directing group is not merely steric; electronic factors also play a crucial role. Electron-withdrawing directing groups have been shown to accelerate palladium-catalyzed C-H functionalization reactions. nih.gov The methoxy group itself, being an ortho-, para-director in electrophilic aromatic substitution, can influence the reactivity of the ring, although its directing ability in metal-catalyzed C-H activation is generally weaker compared to more traditional directing groups. minia.edu.egorganicchemistrytutor.com The development of removable or traceless directing groups has further enhanced the utility of this strategy, allowing for the synthesis of the target biphenyl without the directing group in the final product. acs.org

Post-Coupling Functionalization and Derivatization

Once the this compound core structure is synthesized, it can be further modified to introduce a variety of functional groups, leading to a diverse range of derivatives with potentially interesting chemical and biological properties. nih.gov

Selective Oxidation and Reduction of Substituents

The existing methoxy and methyl groups on the biphenyl scaffold are amenable to selective transformations. The methyl group, for instance, can be oxidized to a carboxylic acid. This transformation can be achieved using strong oxidizing agents. For example, the oxidation of a methyl group on a biphenyl derivative to a carboxylic acid has been reported. google.com

Conversely, the methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃). This dealkylation provides access to phenolic derivatives. The selective reduction of other functional groups that might be introduced onto the biphenyl core can also be performed. For instance, a nitro group can be selectively reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation, without affecting the biphenyl core or the methoxy and methyl substituents. nih.gov

| Transformation | Reagent/Conditions | Functional Group Change |

| Oxidation | Strong oxidizing agents | -CH₃ → -COOH |

| Demethylation | BBr₃ | -OCH₃ → -OH |

| Reduction | SnCl₂ or H₂/Pd | -NO₂ → -NH₂ |

Electrophilic Aromatic Substitution Reactions on the Biphenyl Core

The this compound system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic rings. nih.gov The regioselectivity of these reactions is governed by the directing effects of the existing methoxy and methyl groups.

The methoxy group at the 4-position is a strong activating group and an ortho-, para-director. organicchemistrytutor.comlibretexts.org Since the para position is blocked by the other phenyl ring, electrophilic attack will be directed to the positions ortho to the methoxy group (positions 3 and 5). The methyl group at the 3'-position is a weaker activating group and is also an ortho-, para-director. minia.edu.eg Therefore, electrophilic substitution on the second ring would be directed to the 2', 4', and 6' positions. The interplay of these directing effects will determine the final product distribution. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. nih.gov

Directing Effects in Electrophilic Aromatic Substitution:

| Ring | Substituent | Position | Directing Effect |

| A | 4-Methoxy | 4 | Ortho, Para (Activating) |

| B | 3'-Methyl | 3' | Ortho, Para (Activating) |

Synthetic Transformations Leading to Carboxylic Acid, Amine, and Other Derivatives

Beyond the direct modification of the initial substituents, a wide array of derivatives can be accessed through multi-step synthetic sequences.

Carboxylic Acid Derivatives: As mentioned, the methyl group can be oxidized to a carboxylic acid. google.com This carboxylic acid can then be converted into a variety of other functional groups, such as esters (via Fischer esterification), amides (via coupling with amines), and acid chlorides (using thionyl chloride). libretexts.orgyoutube.com The synthesis of 4'-methylbiphenyl-2-carboxylic acid from the corresponding nitrile has been achieved in high yield by hydrolysis. google.com

Amine Derivatives: An amino group can be introduced onto the biphenyl core via nitration followed by reduction. nih.govresearchgate.net This amine can then serve as a handle for further functionalization. For example, it can be acylated, alkylated, or converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -F, -Cl, -Br, -I) via Sandmeyer or related reactions. google.com The synthesis of amino biphenyl derivatives is a key strategy for accessing compounds with diverse applications. researchgate.netgoogle.com

Other Derivatives: The versatility of the biphenyl scaffold allows for the synthesis of numerous other derivatives. For example, cross-coupling reactions can be employed to introduce additional aryl or alkyl groups. The methoxy group can be used to direct ortho-lithiation, followed by quenching with an electrophile to introduce a substituent adjacent to the methoxy group. These post-coupling modifications significantly expand the chemical space accessible from the initial this compound structure. nih.gov

Intramolecular and Intermolecular Reactivity Profiles

The intermolecular reactivity of this compound is most prominently demonstrated in its synthesis, typically achieved through cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a widely used method, reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst. iucr.org For instance, the coupling of a 4-methoxyphenylboronic acid with a 3-methylphenyl halide or vice-versa under palladium catalysis yields this compound. rsc.orgrsc.org Similarly, the Ullmann coupling, which involves the copper-promoted reaction of two aryl halides, represents an alternative synthetic route, though often requiring harsher conditions. rsc.org

Once formed, the compound's reactivity is characterized by the functional groups on its rings. The methoxy group (-OCH₃) on one ring and the methyl group (-CH₃) on the other influence the regioselectivity of further reactions. The methoxy group can be cleaved under specific conditions, such as O-demethylation by certain microsomal monooxygenase systems, to yield the corresponding hydroxylated biphenyl. nih.gov The aromatic rings themselves can undergo electrophilic aromatic substitution reactions, with the positions of attack directed by the existing substituents.

Intramolecular reactions are less common but can be conceived in derivatives of this compound. For example, if appropriate functional groups were introduced at the ortho positions, intramolecular cyclization could be induced, a strategy sometimes employed in the synthesis of more complex polycyclic aromatic systems.

Stereochemical Aspects: Atropisomerism in Biphenyl Systems

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual rotamers. wikipedia.orggovtgirlsekbalpur.com In biphenyl systems, this phenomenon, also known as axial chirality, arises when there are bulky substituents at the ortho positions (2, 2', 6, and 6') of the two phenyl rings. ulisboa.ptcutm.ac.in These ortho groups sterically clash in the planar transition state required for rotation, thus restricting free rotation about the central carbon-carbon single bond. cutm.ac.inpharmaguideline.com

For atropisomers to be stable and isolable at a given temperature, the energy barrier to rotation must be sufficiently high, with a half-life of interconversion of at least 1000 seconds. wikipedia.org This typically requires at least three bulky ortho-substituents.

In the case of this compound, the substituents are located at the meta and para positions. There are no substituents in the ortho positions to create significant steric hindrance. Therefore, the rotation around the central C-C bond is relatively free, and the molecule does not exhibit atropisomerism under normal conditions. It exists as a single, rapidly interconverting set of conformers.

Influence of Electronic and Steric Properties of Substituents on Reaction Pathways

The electronic and steric properties of the methoxy and methyl substituents significantly govern the reactivity of this compound.

Electronic Effects:

Methoxy Group (-OCH₃): Located at the 4-position, the methoxy group is a strong electron-donating group due to resonance (+R effect). It donates electron density to its phenyl ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho positions (3 and 5).

Methyl Group (-CH₃): Located at the 3'-position, the methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. It provides mild activation to its phenyl ring and directs incoming electrophiles to the ortho (2' and 6') and para (4') positions.

These distinct electronic influences mean that the two rings will exhibit different reactivities. The methoxy-substituted ring is significantly more activated and will be the preferential site for reactions like nitration or halogenation.

Steric Effects: While not sufficient to cause atropisomerism, steric interactions do influence the molecule's preferred conformation. numberanalytics.com The repulsion between the hydrogen atoms at the ortho positions (2, 6, 2', and 6') forces the two phenyl rings to adopt a non-planar or twisted conformation. numberanalytics.com The dihedral angle between the rings in unsubstituted biphenyl is approximately 44°. In this compound, this twist is maintained, preventing full conjugation across the biphenyl system but not restricting rotation. This conformation can affect how the molecule interacts with catalysts or other reactants. For example, in the synthesis of biphenyls, steric hindrance near the coupling site can decrease reaction efficiency. orgsyn.org

Kinetic and Thermodynamic Investigations of Key Transformations

Specific kinetic and thermodynamic data for transformations of this compound are not extensively documented. However, insights can be drawn from studies of its synthesis and related biphenyl systems.

Kinetics: The synthesis of this compound via Suzuki coupling is subject to kinetic control. The reaction rate is dependent on several factors:

Catalyst System: The choice of palladium catalyst and ligand is crucial. Ligandless systems or those with specific phosphine ligands can improve reaction efficiency and turnover numbers. orgsyn.org

Temperature: Higher temperatures generally increase the reaction rate, though they can also lead to catalyst degradation.

Reactant and Base: The nature of the leaving group on the aryl halide and the strength of the base used affect the rates of oxidative addition and transmetalation steps in the catalytic cycle.

| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki Coupling | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH | 80 | 78-85 | |

| Suzuki Coupling | Ligandless Pd | K₃PO₄ | Water | 100 | High | rsc.org |

This table presents typical conditions for biphenyl synthesis, analogous to how this compound is prepared.

Degradation Mechanisms in Controlled Experimental Conditions

The degradation of this compound, particularly in biological or environmental contexts, is expected to follow pathways established for other methoxylated and alkylated biphenyls. researchgate.net These compounds are generally resistant to degradation but can be transformed by specific microorganisms or metabolic systems under controlled conditions.

The primary degradation pathways typically involve oxidative attacks:

O-Demethylation: A common initial step is the enzymatic cleavage of the methoxy group to form 4-hydroxy-3'-methylbiphenyl. This reaction is often mediated by cytochrome P450 monooxygenases. nih.gov

Hydroxylation: The aromatic rings can be hydroxylated. The electron-donating substituents would direct this attack. For the methoxy-substituted ring, hydroxylation would likely occur at the 3-position. For the methyl-substituted ring, hydroxylation could occur at various positions.

Methyl Group Oxidation: The methyl group can be oxidized to a hydroxymethyl group (-CH₂OH), then to a carboxylic acid (-COOH). oup.com

Ring Cleavage: Following hydroxylation, particularly dihydroxylation at adjacent positions, dioxygenase enzymes can cleave the aromatic ring. This opens the ring and leads to smaller, more readily metabolized aliphatic acids, which can eventually be mineralized to CO₂ and water. researchgate.net

For example, studies on the metabolism of 4-methoxybiphenyl in rat liver microsomes have shown its conversion to 4-hydroxybiphenyl, which is then conjugated for excretion. nih.gov Similarly, bacteria capable of degrading dibenzofurans and biphenyls often initiate the attack via dioxygenation. researchgate.net

Computational Chemistry and Theoretical Modeling of Methoxy Methylbiphenyl Derivatives

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 4-Methoxy-3'-methylbiphenyl. bohrium.comepstem.net These calculations provide detailed information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting its reactivity. bohrium.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

DFT studies allow for the calculation of various molecular descriptors that quantify reactivity. bohrium.com These include electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. tandfonline.com For this compound, the oxygen atom of the methoxy (B1213986) group is expected to be a site of negative potential, while the hydrogen atoms are sites of positive potential. This information is vital for predicting how the molecule will interact with other reagents or biological targets. tandfonline.com

Table 1: Predicted Electronic Properties of Biphenyl (B1667301) Derivatives using DFT

| Descriptor | Significance | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| E_HOMO | Electron-donating ability | -6.5 eV |

| E_LUMO | Electron-accepting ability | -1.2 eV |

| Energy Gap (ΔE) | Chemical reactivity and stability | 5.3 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 |

| Electrophilicity (ω) | Propensity to accept electrons | 1.85 |

Note: Values are illustrative, based on typical DFT calculations for similar aromatic compounds, and serve to represent the output of such studies.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

The two phenyl rings in biphenyl derivatives are not fixed in a single plane; they can rotate around the central carbon-carbon single bond. This rotation gives rise to different conformations, and the energetically preferred conformation is determined by the nature and position of the substituents. acs.org Molecular Dynamics (MD) simulations are a powerful computational method used to study this conformational flexibility. nih.govacs.org

MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its behavior. d-nb.info For this compound, these simulations can explore the potential energy surface related to the torsion angle between the two rings. aip.org The presence of the methoxy and methyl groups creates steric hindrance that influences the most stable angle. Studies on substituted biphenyls show that such substitutions can create energy barriers at planar (0°) and perpendicular (90°) conformations, often resulting in a twisted, minimum-energy conformation. iucr.orgresearchgate.net Understanding the conformational preferences is critical, as the three-dimensional shape of the molecule dictates how it can fit into the active site of an enzyme or a receptor. rcsb.org MD simulations can also be used to study the interactions of the molecule within a solvent or a biological environment, revealing how intermolecular forces stabilize certain conformations. rsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing compounds with enhanced biological activity. nih.govddg-pharmfac.net These models establish a mathematical correlation between the chemical structure of a series of compounds and their measured biological effect. ddg-pharmfac.net

For derivatives of this compound, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors. nih.govlatamjpharm.org These models use molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. For instance, a QSAR model might reveal that the presence of a hydrogen bond acceptor, like the methoxy group at the 4-position, positively contributes to activity, while the hydrophobic methyl group at the 3'-position also enhances potency. nih.govacs.org

A typical QSAR equation might look like: Biological Activity (log 1/C) = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²). A high R² value (e.g., > 0.8) indicates a good fit of the model to the training data, while a high Q² value signifies good predictive power for new compounds. nih.govnih.gov These models provide valuable insights that guide the synthesis of new, more potent analogues. acs.org

Table 2: Example of Descriptors in a QSAR Model for Biphenyl Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Hammett constant (σ) | A positive coefficient suggests electron-withdrawing groups are favorable. |

| Hydrophobic | Partition coefficient (logP) | A positive coefficient indicates that increased lipophilicity enhances activity. |

| Steric | Molar Refractivity (MR) | Can indicate the importance of substituent size for fitting into a binding pocket. nih.gov |

| Topological | Wiener Index | Relates to the branching and shape of the molecule. |

This table illustrates the types of descriptors used in QSAR studies to rationalize the structure-activity relationships of biphenyl derivatives.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data. DFT calculations are commonly used to compute NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. epstem.nettandfonline.com

By calculating the magnetic shielding of each nucleus in the presence of a magnetic field, the NMR chemical shifts for this compound can be predicted. Comparing these calculated shifts with experimental spectra can confirm the molecular structure and assist in assigning specific signals to the correct atoms. epstem.net Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands in an IR spectrum to specific bond stretching or bending modes within the molecule. sci-hub.se Studies on substituted biphenyls have shown a strong correlation between theoretically calculated and experimentally observed spectral data. researchgate.netacs.org

Table 3: Comparison of Experimental and Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Experimental Value | Computationally Predicted Value |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) for C-O | ~159 ppm | ~159 ppm |

| ¹³C NMR | Chemical Shift (δ) for -CH₃ | ~21 ppm | ~21 ppm |

| IR | C-O-C stretch frequency | ~1250 cm⁻¹ | ~1245 cm⁻¹ |

Note: Experimental values are approximate based on typical ranges and data from SpectraBase spectrabase.com. Predicted values are illustrative of the high accuracy achievable with modern computational methods like DFT.

Free Energy Perturbation (FEP) and Machine Learning Applications in Chemical Design

More advanced computational techniques like Free Energy Perturbation (FEP) and machine learning (ML) are at the forefront of rational chemical design. acsmedchem.org FEP is a rigorous method based on statistical mechanics used to calculate the difference in binding free energy between two similar ligands to a protein. nih.gov In the context of designing derivatives of this compound, FEP could be used to predict whether adding or modifying a functional group would lead to a stronger or weaker binding affinity with a biological target, thereby prioritizing the most promising candidates for synthesis. nih.gov

Machine learning models, on the other hand, can be trained on large datasets of chemical structures and their associated properties (e.g., solubility, toxicity, binding affinity). chemrxiv.org Once trained, these models can rapidly predict the properties of new, virtual compounds. For example, an ML model could be developed using data from a library of biphenyl derivatives to predict the enzyme inhibitory activity of novel this compound analogues. This approach accelerates the discovery process by allowing for the virtual screening of vast chemical spaces, focusing experimental efforts on compounds with the highest probability of success. acsmedchem.org

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Methoxy 3 Methylbiphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone technique for the unambiguous structural determination of 4-Methoxy-3'-methylbiphenyl.

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. rsc.org

The aromatic protons appear as a series of multiplets in the downfield region of the spectrum, a characteristic of protons attached to benzene (B151609) rings. The specific splitting patterns and coupling constants (J values) of these signals allow for the precise assignment of each proton to its position on the biphenyl (B1667301) core, confirming the 1,3-disubstitution pattern on one ring and the 1,4-disubstitution on the other.

The protons of the methoxy group (–OCH₃) typically appear as a sharp singlet further upfield, a result of the three equivalent protons not being coupled to any neighboring protons. Similarly, the protons of the methyl group (–CH₃) also present as a singlet.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic | 7.52 | d | 8.4 |

| Aromatic | 7.37-7.31 | m | |

| Aromatic | 7.12 | d | 7.2 |

| Aromatic | 6.97 | d | 8.4 |

| Methoxy (OCH₃) | 3.86 | s | |

| Methyl (CH₃) | 2.41 | s |

Data obtained in CDCl₃ at 400 MHz rsc.org

In situ NMR can be employed for the quantitative analysis of reaction mixtures to determine the yield of this compound without the need for isolation. This is achieved by adding a known amount of an internal standard to the reaction mixture before analysis. The internal standard should be a compound that is stable under the reaction conditions and has at least one signal in the ¹H NMR spectrum that is well-resolved from the signals of the reactants, products, and other components in the mixture.

By comparing the integral of a specific signal of this compound to the integral of a known signal of the internal standard, the molar ratio of the two compounds can be determined. Knowing the initial amount of the internal standard allows for the calculation of the absolute amount and, consequently, the yield of the product.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful chromatographic techniques used to assess the purity of this compound and to analyze its presence in complex mixtures. wiley-vch.deorgsyn.org

In HPLC, a solution of the compound is passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the mobile phase and the stationary phase. For a non-polar compound like this compound, reversed-phase HPLC with a C18 column is often employed. A UV detector is commonly used for detection, as the aromatic rings of the biphenyl system absorb UV light. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions and can be used for identification. The peak area in the chromatogram is proportional to the concentration, allowing for quantitative analysis and purity determination.

GC is another essential technique for purity assessment, particularly for volatile and thermally stable compounds like this compound. semanticscholar.org In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. A Flame Ionization Detector (FID) or a mass spectrometer can be used for detection. semanticscholar.org Similar to HPLC, the retention time is used for identification, and the peak area provides quantitative information about the purity of the sample.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. orgsyn.orgnih.govrsc.org

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the intact molecule and provides its exact molecular weight. For this compound (C₁₄H₁₄O), the expected monoisotopic mass is approximately 198.10 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

In addition to the molecular ion, the mass spectrum also shows a series of fragment ions, which are formed by the breakdown of the molecular ion in the mass spectrometer. The fragmentation pattern is a characteristic fingerprint of the molecule and can provide valuable structural information. For this compound, common fragmentation pathways may involve the cleavage of the methoxy group or the methyl group, as well as the fragmentation of the biphenyl ring system.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups. The C-H stretching vibrations of the aromatic rings and the methyl and methoxy groups are typically observed in the region of 3100-2850 cm⁻¹. The C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the methoxy group is expected to produce a strong band in the 1250-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The analysis of both IR and Raman spectra can provide a comprehensive picture of the vibrational modes of this compound.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (CH₃, OCH₃) | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1275-1200 |

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single crystal X-ray diffraction study would reveal the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl derivatives. It would also provide the precise bond lengths of all the covalent bonds and the bond angles within the molecule.

Applications in Organic Synthesis and Materials Science Research

Strategic Building Blocks for Complex Organic Synthesis

The utility of 4-Methoxy-3'-methylbiphenyl in organic chemistry is primarily as a building block. The biphenyl (B1667301) unit is a common structural feature in a wide range of organic compounds, from pharmaceuticals to specialized materials. rsc.org Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to create the C-C bond linking the two aryl rings, making substituted biphenyls like this compound accessible for further chemical transformations. rsc.orgnih.gov

Biphenyl derivatives are critical intermediates in the production of fine chemicals, including agrochemicals, dyes, and fragrances. rsc.org The Friedel-Crafts acylation of biphenyls, for example, yields aryl ketones that serve as precursors to important pharmaceuticals like ibuprofen (B1674241) and naproxen. rsc.org

While this compound itself is not a final drug product, its core structure is representative of motifs found in medicinal chemistry. Closely related biphenyl compounds serve as vital precursors in drug synthesis. For instance, 2-Cyano-4'-methylbiphenyl is an intermediate in the synthesis of the antihypertensive drug valsartan. navoneindia.com Similarly, derivatives like 3'-Methoxy-4'-methylbiphenyl-3-carboxylic acid are explored as intermediates for other pharmaceutical compounds. The synthesis of complex biphenyl tyrosine derivatives for potential therapeutic use also highlights the importance of the substituted biphenyl scaffold in creating new amino acid-based drugs. nih.gov The value of this compound lies in its potential to be a starting point or a fragment in the multi-step synthesis of biologically active molecules.

The synthesis of substituted biphenyls is heavily reliant on transition metal catalysis, and in turn, the biphenyl structure is a key component in the design of highly effective ligands for these catalysts. nih.govgoogle.com Palladium-catalyzed cross-coupling reactions are the most common methods for forming the biaryl bond. nih.govcore.ac.uk

Different transition metals and ligand systems can be employed to synthesize biphenyl derivatives, as illustrated in the table below.

| Coupling Reaction | Metal Catalyst | Ligand Example | Reactants Example | Product Example |

| Kumada Coupling | Nickel (Ni) or Palladium (Pd) | Phosphine (B1218219) ligands | (methoxyphenyl)magnesium bromide + chloromethylbenzene | 4'-methoxy-2-methyl-biphenyl nih.gov |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Bulky phosphine ligands (e.g., SPhos) | (4-methoxyphenyl)boronic acid + 4-chloroaniline | Fluorinated aminobiphenyl derivatives nih.gov |

| Copper-Catalyzed Coupling | Copper (I) | Tetrakis acetonitrile (B52724) copper (I) tetrafluroborate | Aryl zinc halide + Aryl bromide | 4'-Methoxy-3-methylbiphenyl jetir.org |

The efficiency of these catalytic systems is often dictated by the ligand bound to the metal center. N-Heterocyclic carbenes (NHCs) and specialized phosphine ligands, which sometimes incorporate a biphenyl structure themselves, have been developed to improve reaction yields and selectivity in the synthesis of complex molecules. nih.govacs.org For example, phospha-adamantane ligands have been used with palladium catalysts to synthesize 4-Methoxy-2'-methylbiphenyl, an isomer of the subject compound. core.ac.uk This demonstrates that the synthesis of specific isomers like this compound is achieved through the careful selection of catalysts and ligands.

Development of Advanced Functional Materials

The rigid and planar structure of the biphenyl core makes it an excellent candidate for incorporation into advanced functional materials where specific physical properties like thermal stability, liquid crystallinity, or electronic conductivity are required.

The field of liquid crystal displays (LCDs) was revolutionized by the development of cyanobiphenyl compounds in the 1970s. The work of George William Gray demonstrated that molecules with a biphenyl core possess the necessary rod-like shape and structural rigidity to form the liquid crystal phases essential for display applications. Compounds like 4-Cyano-4'-pentylbiphenyl (5CB) were among the first materials suitable for use in displays operating at room temperature.

The fundamental biphenyl structure is a key building block for liquid crystals. rsc.org While this compound itself is not a primary liquid crystal material, its derivatives and isomers are investigated for such applications. The specific placement of substituent groups like methoxy (B1213986) and methyl groups on the biphenyl rings influences the molecule's polarity, melting point, and the temperature range of its liquid crystalline phases, which are critical parameters for display technologies.

Biphenyl units are incorporated into polymer chains to enhance their physical properties. The rigidity of the biphenyl moiety can lead to polymers with high thermal stability and mechanical strength. Derivatives such as 4,4'-Bis(methoxymethyl)-1,1'-biphenyl are used in the synthesis of specialized polymers, including liquid crystal polymers and flame-retardant resins. lookchem.com

Furthermore, biphenyl derivatives are used to construct porous organic polymers (POPs). uva.es These materials possess high surface areas and can be functionalized with active sites for catalysis. For example, POPs containing bipyridine moieties, which can chelate to metal catalysts like palladium, have been synthesized for use in Suzuki-Miyaura reactions. uva.es In one study, a scaled-up synthesis of 4-methoxy-4'-methylbiphenyl (B188807) was achieved with high yield using a palladium catalyst supported on such a porous organic polymer. uva.es This highlights how the biphenyl structure can be both the product of catalysis and a component of the advanced polymeric material that facilitates the reaction.

The conjugated π-system of the biphenyl scaffold makes it a valuable component in materials designed for organic electronics. rsc.org This structure can facilitate charge transport and is often found in the emissive layers of organic light-emitting diodes (OLEDs). rsc.org Fluorinated biphenyls, for example, are specifically used in the development of OLEDs and organic semiconductors. rsc.org

Derivatives of this compound are investigated as precursors for materials in this field. For instance, 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, a structurally related compound, has been used as a precursor in the synthesis of co-oligomers that exhibit enhanced lasing properties, indicating their potential for use in advanced optoelectronic devices. The electronic properties of the biphenyl core, which can be fine-tuned by substituents like the methoxy and methyl groups, are crucial for the performance of these materials.

Novel Chemical Probe Development for Research Applications

The biphenyl scaffold is a recognized privileged structure in medicinal chemistry and chemical biology, frequently appearing in molecules designed to probe biological systems. While specific, direct applications of this compound as a chemical probe are not extensively documented in publicly available research, its structural components—the biphenyl core and the methoxy group—are significant in the design of such tools.

The development of novel chemical probes is a critical area of research, providing essential tools for understanding complex biological processes at the molecular level. These probes are instrumental in identifying and validating new drug targets, elucidating disease mechanisms, and enabling high-throughput screening for potential therapeutic agents. The core structure of this compound provides a foundational scaffold that can be elaborated upon to create specialized probes.

Biphenyl Core as a Scaffold for Enzyme Inhibitors:

The biphenyl moiety is a key structural element in the design of various enzyme inhibitors. Its rigid nature and the ability to present substituents in a well-defined three-dimensional space make it an effective framework for interacting with the active sites of proteins. Research into various diseases has utilized biphenyl-containing molecules as probes to study enzyme function and inhibition. For instance, derivatives built upon a methoxy-methyl-biphenyl core have been synthesized to probe the active site of enzymes like dihydrofolate reductase from pathogenic fungi such as Candida glabrata. rcsb.orgnih.gov In these studies, the biphenyl structure serves as a scaffold to position functional groups that interact with key amino acid residues within the enzyme's binding pocket. rcsb.org

Similarly, the related compound 3-Methoxy-4'-methylbiphenyl has been used as a synthetic intermediate in the development of inhibitors for fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation signaling pathways. acs.org These examples underscore the utility of the methoxy-methyl-biphenyl scaffold as a starting point for creating potent and selective enzyme inhibitors that can be used as chemical probes in research. acs.orgspectrabase.com

Role of the Methoxy Group in Probe Design:

The methoxy group (-OCH₃) is a common feature in fluorescent probes due to its electron-donating nature, which can significantly influence the photophysical properties of a molecule. The introduction of a methoxy group onto an aromatic system can enhance fluorescence quantum yield and modulate the emission wavelength. mdpi.com Research on naphthalimide-based fluorescent probes has demonstrated that the addition of a 4-methoxy group can improve the detection sensitivity for specific analytes, such as metal ions. mdpi.com This principle suggests that this compound could serve as a valuable building block or fragment in the construction of novel fluorescent probes for biological imaging and sensing applications.

The table below summarizes the key structural features of this compound and their relevance in the context of chemical probe development.

| Structural Feature | Relevance in Chemical Probe Development |

| Biphenyl Core | Provides a rigid scaffold for the precise spatial arrangement of functional groups. It is a known privileged structure for engaging in π-π stacking interactions within protein binding pockets. |

| 4-Methoxy Group | Can enhance fluorescence properties (quantum yield, sensitivity) when incorporated into a larger fluorophore system due to its electron-donating character. mdpi.com |

| 3'-Methyl Group | Allows for fine-tuning of steric interactions and lipophilicity, which can influence binding affinity and selectivity for a biological target. rcsb.org |

While this compound itself may not be a final, functional probe, its chemical properties make it a valuable precursor and a structural motif for the rational design of more complex research tools. Further synthetic modifications could introduce reporter groups (e.g., fluorophores, biotin (B1667282) tags) or reactive moieties to enable its use in a wide range of chemical biology applications, including target identification and validation.

Biological Activity and Medicinal Chemistry Research on Methoxy Methylbiphenyl Derivatives

Explorations of Pharmacological and Biological Activities

Comprehensive searches of scientific databases have yielded no specific studies focused on the pharmacological and biological activities of 4-Methoxy-3'-methylbiphenyl. While related compounds with similar structural motifs, such as methoxy (B1213986) and methyl substituted biphenyls, have been investigated for various biological effects, these findings cannot be directly attributed to this compound due to the high degree of structural specificity in molecular interactions with biological systems.

Anti-inflammatory Properties: Mechanistic Insights and Comparative Studies

There is no available scientific literature detailing the anti-inflammatory properties of this compound. Consequently, no mechanistic insights or comparative studies for this specific compound can be provided. Research on analogous compounds, such as 3'-Methoxy-4'-methylbiphenyl-3-carboxylic acid, has indicated potential anti-inflammatory effects, but similar investigations for this compound have not been published.

Antimicrobial Efficacy: Spectrum and Mechanism of Action

No studies on the antimicrobial efficacy of this compound against any spectrum of pathogens have been found in the reviewed literature. Therefore, information regarding its mechanism of action as an antimicrobial agent is also unavailable. While other biphenyl (B1667301) derivatives have been explored for their antibacterial and antifungal properties, these activities are structure-dependent and cannot be extrapolated to this compound. rsc.org

Interactions with Biological Macromolecules (Enzymes, Receptors, Proteins)

There is a lack of specific data on the interactions of this compound with biological macromolecules such as enzymes, receptors, or other proteins. Binding affinities, inhibition constants, and other quantitative measures of interaction are not documented for this compound.

Molecular Mechanisms of Action and Target Identification

Without primary biological activity data, the molecular mechanisms of action for this compound remain uninvestigated. Target identification studies have not been published, and therefore, its specific molecular targets within biological systems are unknown.

Hydrogen Bonding and π-π Interactions in Ligand-Target Binding

While the chemical structure of this compound, featuring aromatic rings and a methoxy group, suggests the potential for hydrogen bonding and π-π interactions, no specific molecular modeling or experimental studies have been published to detail these interactions in the context of ligand-target binding.

Modulation of Specific Biological Pathways (e.g., Choline (B1196258) Transporter, P-glycoprotein, Fatty Acid Amide Hydrolase (FAAH))

There is no available research on the modulation of specific biological pathways, including the choline transporter, P-glycoprotein, or Fatty Acid Amide Hydrolase (FAAH), by this compound. Studies on related isomers, such as certain substituted biphenyl-3-yl esters as FAAH inhibitors, have been conducted, but these findings are not applicable to this compound.

Data Tables

Due to the absence of specific research findings for this compound in the public domain, no data tables can be generated.

Structure-Activity Relationship (SAR) Investigations in Drug Discovery

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For methoxy-methylbiphenyl derivatives, SAR investigations have been crucial in elucidating the roles of substituent placement, conformation, and electronic properties in target binding and efficacy.

Research into peripherally restricted fatty acid amide hydrolase (FAAH) inhibitors has provided key SAR insights. A study on O-biphenyl-3-yl carbamates revealed that the presence and position of a hydroxyl group versus a methoxy group dramatically alters the compound's ability to cross the blood-brain barrier. nih.gov It was hypothesized that a hydroxyl group on the proximal phenyl ring was a key factor for peripheral restriction. nih.gov Supporting this, the para-methoxy derivative was found to readily enter the central nervous system, unlike its hydroxyl counterpart, highlighting the critical impact of this specific substituent on the pharmacokinetic properties of the biphenyl scaffold. nih.gov Further exploration showed that adding a hydroxyl group to the distal phenyl ring could also produce FAAH inhibitors with restricted brain access. nih.gov

Similarly, investigations into pyrazole-based angiotensin II receptor antagonists have underscored the stringent structural requirements for high affinity. While a propyl or butyl group at position 1 and a carboxylic acid at position 4 of the pyrazole (B372694) ring were essential, modifications to the biphenyl moiety were also critical. acs.org The inclusion of a tetrazole group in the biphenyl part of the molecule was found to be the most effective acidic isostere for potent activity. acs.org

The following table summarizes key SAR findings for various methoxy-biphenyl derivatives.

| Scaffold/Series | Compound/Modification | Biological Target | Key SAR Finding | Activity (IC₅₀) | Reference(s) |

| O-Biphenyl-3-yl Carbamates | p-hydroxy derivative | FAAH | Hydroxyl group confers peripheral restriction. | - | nih.gov |

| O-Biphenyl-3-yl Carbamates | p-methoxy derivative | FAAH | Methoxy group allows for CNS access. | - | nih.gov |

| Biphenyl-1,2,3-Triazole Hybrids | Compound 7 | PD-1/PD-L1 | Optimal configuration of the triazole-linked biphenyl scaffold. | 8.52 μM | researchgate.netacs.org |

| Biphenyl-1,2,3-Triazole Hybrids | Compound 6 | PD-1/PD-L1 | Less potent than compound 7, indicating sensitivity to substitution. | 12.28 μM | acs.org |

| Biphenyl-1,2,3-Triazole Hybrids | Compound 8a | PD-1/PD-L1 | Further demonstrates the narrow SAR for this series. | 14.08 μM | acs.org |

| 5-(Biphenyl-4-ylmethyl)pyrazoles | Introduction of tetrazole group | Angiotensin II (AT₁) | Tetrazole group on the biphenyl moiety is the optimal acidic isostere. | 3 nM (for 14n) | acs.org |

Lead Compound Identification and Optimization Strategies

Lead identification is the process of finding chemical compounds that show a desired biological activity, which can then be developed through optimization into clinical candidates. danaher.com For methoxy-methylbiphenyl derivatives, strategies have involved high-throughput screening, virtual screening, and the chemical modification of existing scaffolds. danaher.comnumberanalytics.com Lead optimization focuses on improving the potency, selectivity, and pharmacokinetic properties of these initial "hits". danaher.comnumberanalytics.com

A noteworthy example of lead identification and optimization is the development of small-molecule PD-1/PD-L1 inhibitors. In one study, two series of o-(biphenyl-3-ylmethoxy)nitrophenyl compounds were designed and synthesized. bohrium.com This effort led to the identification of compound B2 , which displayed potent inhibitory activity with an IC₅₀ value of 2.7 nM. bohrium.com Further experiments confirmed that B2 binds to the PD-L1 protein and exhibited significant in vivo anticancer efficacy in a mouse model, making it a promising lead for further development. bohrium.com Another research effort focusing on 2-arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine (B48309) derivatives identified compound A56 as a highly potent PD-1/PD-L1 inhibitor with an IC₅₀ of 2.4 nM, guided by computer-aided structural optimization. bohrium.com

In a different therapeutic area, a methoxy-biphenyl derivative was identified as a potent and selective agonist for the sphingosine-1-phosphate-1 (S1P₁) receptor, a target for immunosuppression. nih.gov The lead compound, 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide (8) , was unusual as it lacked the typical polar headgroup of other S1P₁ agonists. It demonstrated excellent potency (EC₅₀ = 0.035 μM) and over 100-fold selectivity against other S1P receptor subtypes. nih.gov This compound emerged from an optimization program and represents a valuable tool for studying selective S1P₁ agonism. nih.gov

The development of the antihypertensive agent 14n (UR-7280) provides another clear example of successful lead optimization. acs.org Starting from a 5-(biphenyl-4-ylmethyl)pyrazole scaffold, researchers systematically modified substituents on both the pyrazole and biphenyl rings. This optimization led to compound 14n , which incorporates a tert-butyl group, a carboxylic acid, and a tetrazole-biphenyl moiety. It showed high potency both in vitro (IC₅₀ = 3 nM) and in vivo, and its favorable pharmacokinetic profile led to its selection for clinical evaluation. acs.org

These cases highlight a common strategy: identifying a promising lead scaffold and then employing iterative cycles of design, synthesis, and testing to refine its structure, often aided by computational modeling, to achieve the desired profile of a preclinical candidate. danaher.comnih.gov

The following table presents lead compounds and their optimized properties.

| Lead Compound Class | Optimized Compound | Biological Target | Key Optimization Feature | Potency | Reference(s) |

| o-(biphenyl-3-ylmethoxy)nitrophenyl | B2 | PD-1/PD-L1 | Optimized substituents on the nitrophenyl and biphenyl rings. | IC₅₀ = 2.7 nM | bohrium.com |

| Benzylamine Derivatives | A56 | PD-1/PD-L1 | Dihalogen substitution on biphenyl and computer-aided design. | IC₅₀ = 2.4 nM | bohrium.com |

| Nicotinamide Derivatives | Compound 8 | S1P₁ Receptor (Agonist) | Unique structure lacking a polar headgroup, with trifluoromethyl-biphenyl. | EC₅₀ = 0.035 μM | nih.gov |

| 5-(Biphenyl-4-ylmethyl)pyrazoles | 14n (UR-7280) | Angiotensin II (AT₁) | Combination of tert-butyl, carboxylic acid, and tetrazole-biphenyl. | IC₅₀ = 3 nM | acs.org |

Environmental Research Perspectives and Fate of Methoxy Methylbiphenyls

Environmental Transport and Distribution Modeling

The environmental transport and distribution of 4-Methoxy-3'-methylbiphenyl are predicted using models that rely on its fundamental physicochemical properties. These models, often fugacity-based, estimate how a chemical partitions between air, water, soil, sediment, and biota. Key parameters for such modeling include the octanol-water partition coefficient (Log Kow), water solubility, and vapor pressure. figshare.com

For this compound, a high Log Kow value suggests a strong tendency to sorb to organic matter in soil and sediment, and to accumulate in the fatty tissues of organisms (bioaccumulation). nih.gov Its low estimated water solubility would limit its concentration in aquatic environments, while its predicted vapor pressure influences its potential for atmospheric transport.

Quantitative Structure-Property Relationship (QSPR) models are frequently used to estimate these properties when experimental data are scarce. figshare.com These models use the molecular structure of a chemical to predict its behavior, providing crucial inputs for environmental fate modeling and risk assessment. figshare.com The distribution of related methoxybiphenyls and polychlorinated biphenyls (PCBs) has been shown to be widespread, with transport occurring via atmospheric and oceanic currents, leading to their presence in remote environments. researchgate.net

Table 1: Estimated Physicochemical Properties for this compound Relevant to Environmental Modeling This table is populated with data computed by established chemical informatics platforms.

| Property | Value | Significance for Environmental Modeling | Source |

| Molecular Weight | 198.26 g/mol | Influences diffusion and transport rates. | nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 3.9 | Indicates a high potential for bioaccumulation in organisms and sorption to organic carbon in soil and sediment. | nih.gov |

| Water Solubility | Low (Predicted) | Low concentrations expected in the aqueous phase, with preferential partitioning to solid phases. | figshare.com |

| Vapor Pressure | Low (Predicted) | Suggests limited volatility but potential for long-range atmospheric transport if adsorbed to particulate matter. | figshare.com |

Data sourced from PubChem and predictive modeling studies.

Biotransformation and Biodegradation Pathways in Environmental Compartments

Biotransformation is the chemical alteration of a substance by a living organism. For compounds like this compound, this primarily involves enzymatic reactions by microorganisms in soil and water or by metabolic systems within larger organisms. omicsonline.org These processes are critical in determining the compound's environmental persistence and the formation of potentially more or less toxic metabolites. nih.gov

The primary biotransformation pathways for methoxybiphenyls are initiated by monooxygenase and dioxygenase enzymes, which are common in various bacteria. researchgate.netnih.gov Key reactions include:

O-Demethylation: The methoxy (B1213986) group (-OCH₃) is a common target for enzymatic cleavage, a reaction known as O-demethylation. This process converts the methoxybiphenyl to a hydroxylated biphenyl (B1667301) (a phenol), specifically producing a hydroxy-methylbiphenyl. tandfonline.comnih.gov This step often increases the water solubility of the compound, potentially facilitating further degradation or excretion.

Hydroxylation: Enzymes can directly add a hydroxyl group (-OH) to the aromatic rings. For this compound, this could occur on either the methoxy-substituted ring or the methyl-substituted ring, leading to various hydroxylated metabolites. stanford.edu

Ring Cleavage: Following initial hydroxylation or demethylation, dioxygenase enzymes can catalyze the cleavage of the aromatic ring structure. researchgate.net This is a critical step in the ultimate mineralization of the compound to carbon dioxide and water. tandfonline.com

Studies on related compounds like biphenyl and polychlorinated biphenyls (PCBs) show that aerobic bacteria utilize a "biphenyl upper pathway" to break down the biphenyl structure. researchgate.net The presence of methyl and methoxy groups on this compound influences the rate and regioselectivity of these enzymatic attacks. Some microorganisms, particularly fungi like Pleurotus ostreatus, have also demonstrated the ability to degrade a wide range of aromatic pollutants through the action of non-specific oxidative enzymes. frontiersin.orgnih.gov

Methodologies for Chemical Hazard and Risk Assessment in Environmental Contexts

Environmental risk assessment for chemicals like this compound is a structured process used to evaluate the likelihood of adverse ecological effects resulting from environmental exposure. dtu.dkncsu.edu The standard framework involves several key steps:

Hazard Identification: This step involves determining the potential adverse effects a chemical can cause. For biphenyl-type compounds, this includes assessing their potential for persistence, bioaccumulation, and toxicity (PBT properties). canada.ca

Exposure Assessment: This involves quantifying the concentration of the chemical in various environmental media (air, water, soil) and estimating the extent of contact for ecological receptors (e.g., fish, invertebrates, wildlife). This assessment uses data from environmental monitoring and transport modeling as described in section 8.1.

Dose-Response Assessment: This step quantifies the relationship between the dose (or concentration) of the chemical and the incidence of adverse effects in exposed populations. This often involves laboratory toxicity tests on representative aquatic and terrestrial organisms.

Risk Characterization: In the final step, information from the previous stages is integrated to estimate the probability and magnitude of adverse effects occurring in the environment. e3s-conferences.org A common approach is the risk quotient (RQ) method, which compares the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). e3s-conferences.orgnih.gov An RQ value greater than 1 suggests a potential risk that may require further investigation or management. e3s-conferences.org

For emerging contaminants with limited data, such as many methoxybiphenyls, risk assessment often faces challenges due to uncertainties. dtu.dkncsu.edu In such cases, assessors may rely on data from structurally similar compounds (analogues) and computational prediction tools to fill data gaps. nih.gov

Assessment of Environmental Persistence and Bioaccumulation Potential

The environmental persistence and bioaccumulation potential of a chemical are key indicators of its potential to cause long-term and widespread environmental harm.

Bioaccumulation Potential: Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. The primary indicator for bioaccumulation potential is the octanol-water partition coefficient (Log Kow). The computed Log Kow for this compound is 3.9, which falls into the range indicating a moderate to high potential for bioaccumulation in aquatic organisms. nih.govcanada.ca Chemicals with high Log Kow values are lipophilic ("fat-loving") and tend to accumulate in the fatty tissues of organisms. This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.

Q & A

Q. Basic

- Storage : Store at 0–6°C in amber glass to prevent photodegradation .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize with activated carbon before incineration .

How can this compound derivatives be validated against pharmacopeial standards for drug development?

Q. Advanced

- Analytical Method Validation (AMV) : Follow USP/EP guidelines for HPLC purity assays (e.g., ≥98% by area normalization) .

- Traceability : Use certified reference materials (CRMs) for calibration, ensuring retention time and UV-Vis spectra match pharmacopeial monographs .

What strategies are employed to synthesize bioactive derivatives of this compound for medicinal chemistry?

Q. Advanced

- Functionalization : Introduce hydroxyl or carboxylic acid groups via directed ortho-metalation (e.g., using LDA) to enhance solubility or binding affinity .

- Biological Screening : Test derivatives for enzyme inhibition (e.g., COX-2) using fluorescence-based assays and molecular docking studies .

How do catalytic systems influence the regioselectivity of this compound synthesis?

Q. Advanced

- Ligand Effects : Bulky ligands (e.g., MePhos) improve regioselectivity in cross-coupling by stabilizing transition states .